t-Butyl-4-hydroxy-phenyl acetate
Description
t-Butyl-4-hydroxy-phenyl acetate is a phenolic ester derivative characterized by a tert-butyl group attached to a 4-hydroxyphenyl moiety, which is further esterified with an acetate group. The tert-butyl group enhances steric hindrance and stability, while the acetate ester may influence solubility and reactivity.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2-tert-butyl-4-hydroxyphenyl) acetate |
InChI |
InChI=1S/C12H16O3/c1-8(13)15-11-6-5-9(14)7-10(11)12(2,3)4/h5-7,14H,1-4H3 |
InChI Key |
DXKFWNAKGVBFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related compounds discussed in the literature:
Structural Analog: 4-Methoxybutyrylfentanyl ()
- Molecular Structure: While 4-Methoxybutyrylfentanyl (C₂₄H₃₂N₂O₂, MW 380.52) shares an aromatic ring and ester/amide functionality, it is an opioid analog with a piperidine backbone, differing significantly from the phenolic ester structure of t-Butyl-4-hydroxy-phenyl acetate.
- Analytical Methods : Techniques such as NMR, GC/MS, and FTIR used for 4-Methoxybutyrylfentanyl could be adapted for characterizing this compound, particularly in verifying ester linkages and substituent positions.
Acetate Derivatives: Zinc Acetate ()
- Electronic Properties: Zinc acetate in aqueous solution exhibits distinct resonant inelastic X-ray scattering (RIXS) spectra compared to pure water, highlighting the influence of acetate coordination on electronic structure .
Bioactive Acetate Extracts ()
- Functional Role: Ethyl acetate extracts of turmeric contain bioactive compounds like curcuminoids, which exhibit antifungal properties .
Data Table: Comparative Analysis of Acetate-Containing Compounds
Research Findings and Gaps
- Analytical Overlap : NMR and GC/MS methodologies from 4-Methoxybutyrylfentanyl analysis are transferable to this compound for structural confirmation.
- Critical Knowledge Gaps: No direct data on synthesis, stability, or biological activity of this compound were found in the provided evidence, necessitating further experimental validation.
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